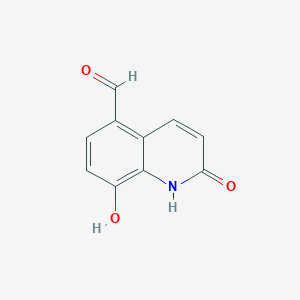

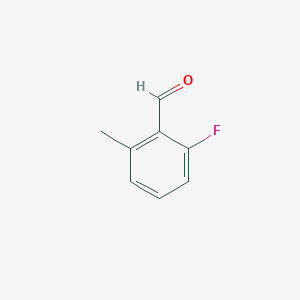

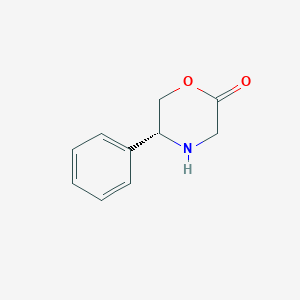

(R)-5-phenylmorpholin-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (R)-5-phenylmorpholin-2-one and its derivatives involves several key strategies, including azide 1,3-dipolar cycloadditions and reactions leading to aziridines and triazoles. For instance, N-Propynoyl and N-Propenoyl (5R)-5-phenylmorpholin-2-one undergo cycloaddition with aromatic azides to yield mixtures of triazoles, and diastereoisomerically pure aziridines, respectively (Min-dong Chen, Yuansheng Gan, & L. Harwood, 2008). Additionally, the compound has been utilized in the synthesis of phosphonate derivatives, highlighting its flexibility in synthetic applications (G. Pandey, A. Gaikwad, & S. Gadre, 2012).

Molecular Structure Analysis

The molecular structure of (R)-5-phenylmorpholin-2-one and its derivatives has been extensively studied through techniques such as X-ray powder diffraction (XRPD) and spectroscopy. These analyses have provided valuable insights into the compound's crystal structure and solid-state configuration, contributing to a deeper understanding of its chemical behavior (Rachida Rahmani, Ahmed Djafri, et al., 2017).

Chemical Reactions and Properties

(R)-5-phenylmorpholin-2-one participates in a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, it undergoes Diels-Alder reactions, showcasing its ability to act as a dienophile or diene in these processes (D. Ager, N. Cooper, et al., 1996). The compound's reactivity with different reagents leads to the formation of novel structures and intermediates, useful in the synthesis of complex molecules.

Physical Properties Analysis

The physical properties of (R)-5-phenylmorpholin-2-one, such as solubility, melting point, and stability, are crucial for its handling and application in various synthetic routes. While specific studies focusing on these physical properties were not identified in this search, they are typically characterized using standard laboratory techniques and contribute to the compound's applicability in different synthetic contexts.

Chemical Properties Analysis

The chemical properties of (R)-5-phenylmorpholin-2-one, including its acidity, basicity, and reactivity towards various chemical reagents, underpin its versatility in organic synthesis. Its ability to participate in cycloaddition reactions, serve as a precursor for aziridine and triazole synthesis, and its role in Diels-Alder reactions highlight its chemical utility (Min-dong Chen, Yuansheng Gan, & L. Harwood, 2008).

Applications De Recherche Scientifique

Enantiocontrolled Synthesis of Bicyclic Proline Derivatives : This compound is used for the enantiocontrolled construction of bicyclic proline derivatives through one-pot generation and intramolecular trapping of chiral stabilized azomethine ylids (Harwood & Lilley, 1993).

Use with Alkyne Dipolarophiles : It is also employed in tandem generation and intramolecular trapping of chiral stabilized azomethine ylids with alkyne dipolarophiles (Harwood & Kitchen, 1993).

Chiral Auxiliary for Stereoselective Conjugate Additions : A derivative, (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one, is effective as a chiral auxiliary for stereoselective conjugate additions, including the asymmetric synthesis of (α)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).

Antimicrobial and Anticancer Properties : Certain synthetic derivatives show significant efficacy against both microbes and cancer cells (Farghaly et al., 2020).

Cycloaddition Reactions : N-Propynoyl (5R)-5-phenylmorpholin-2-one undergoes cycloaddition with aromatic azides to form triazoles and aziridines (Chen, Gan, & Harwood, 2008).

Diels-Alder Reactions : (5S)-5-Phenyl-3,4-dehydromorpholin-2-one is used in regio- and diastereocontrolled catalyzed Diels-Alder reactions (Ager et al., 1996).

Neuropathic Pain Treatment : A novel TRPV1 antagonist derived from this compound shows efficacy in reversing mechanical allodynia and thermal hyperalgesia in neuropathic pain models (Saku et al., 2012).

Potential Antibacterial Drug : A thiadiazolo-pyrimidine derivative of this compound is explored as a new antibacterial drug (Moradivalikboni et al., 2014).

Treatment Options in Obesity and Drug Dependence : 3-FPM, a phenylmorpholine, is investigated for potential treatments in obesity and drug dependence (McLaughlin et al., 2017).

Platelet Aggregation Inhibition : R-96544, a derivative, inhibits platelet aggregation induced by serotonin, showing more potency than other 5-HT(2A) receptor antagonists (Ogawa et al., 2002).

Antidepressant Activities : 2-Aryl-3-methyl-5-phenylmorpholine compounds exhibit antidepressant activities in mice (Xiao Xin, 2007).

Boronic Acid Mannich Reactions : Chiral iminium intermediates from (S)-5-phenylmorpholin-2-one undergo diastereoselective Mannich reactions (Harwood, Currie, Drew, & Luke, 1996).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies into its mechanism of action.

Propriétés

IUPAC Name |

(5R)-5-phenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHFJFAHHKICH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456127 | |

| Record name | (R)-5-phenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-phenylmorpholin-2-one | |

CAS RN |

121269-45-2 | |

| Record name | (R)-5-phenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.